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molecular formula C11H9F7O3S B1299337 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate CAS No. 312-66-3

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate

Cat. No. B1299337
M. Wt: 354.24 g/mol
InChI Key: NVBRUIASHQWABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04947881

Procedure details

For example, to prepare 1,1-dichloro-2,2,3,3,4,4,4-heptafluorobutane, 2,2,3,3,4,4,4-heptafluorobutanol and p-toluenesulfonyl chloride are reacted to form 2,2,3,3,4,4,4-heptafluorobutyl-p-toluenesulfonate. Then, N-methylpyrrolidone, lithium chloride, and the 2,2,3,3,4,4,4-heptafluorobutyl-p-toluenesulfonate are reacted to form 1-chloro-2,2,3,3,4,4,4-heptafluorobutane. Finally, chlorine and the 1-chloro-2,2,3,3,4,4,4-heptafluorobutane are reacted to form the 1,1-dichloro-2,2,3,3,4,4,4-heptafluorobutane.
Name
1,1-dichloro-2,2,3,3,4,4,4-heptafluorobutane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(Cl)C(F)(F)C(F)(F)C(F)(F)F.[F:14][C:15]([F:25])([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])[CH2:16][OH:17].[C:26]1([CH3:36])[CH:31]=[CH:30][C:29]([S:32](Cl)(=[O:34])=[O:33])=[CH:28][CH:27]=1>>[F:14][C:15]([F:25])([C:18]([F:23])([F:24])[C:19]([F:20])([F:21])[F:22])[CH2:16][O:17][S:32]([C:29]1[CH:30]=[CH:31][C:26]([CH3:36])=[CH:27][CH:28]=1)(=[O:34])=[O:33]

Inputs

Step One
Name
1,1-dichloro-2,2,3,3,4,4,4-heptafluorobutane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(C(F)(F)F)(F)F)(F)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(C(C(F)(F)F)(F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
FC(COS(=O)(=O)C1=CC=C(C=C1)C)(C(C(F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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